dulcitol

概要

説明

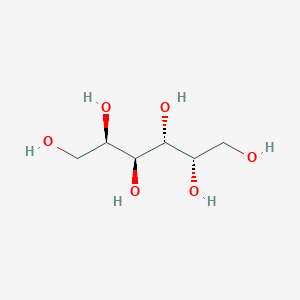

ガラクトシトールは、ダルシトールとしても知られており、ガラクトースの還元によって得られる糖アルコールです。天然に存在する化合物であり、様々な植物に含まれ、わずかに甘い味で知られています。ガラクトシトールは、アルドース還元酵素の作用によってガラクトースからヒトの体内で生成されます。 ガラクトキナーゼ欠損症では、ガラクトース血症の一種であるため、過剰なガラクトシトールが目のレンズに蓄積し、白内障の原因となります .

2. 製法

合成ルートと反応条件: ガラクトシトールは、ガラクトースから還元反応によって合成できます。還元は通常、アルドース還元酵素によって触媒されます。 実験室では、ガラクトースは、穏やかな条件下で、水素化ホウ素ナトリウム(NaBH4)などの化学還元剤を用いて還元し、ガラクトシトールを得ることができます .

工業的製造方法: ガラクトシトールの工業的製造は、多くの場合、微生物発酵を用います。油脂酵母であるロドスポリジウム・トルロイデスは、ガラクトースからガラクトシトールを生成することが示されています。 窒素豊富な培地での生育中、この酵母は大量のガラクトシトールを生成するため、大規模生産に適した方法となっています .

反応の種類:

酸化: ガラクトシトールは、酸化反応を受けて様々な生成物を生成することができます。例えば、ガラクトン酸に酸化されることがあります。

還元: 糖アルコールとして、ガラクトシトール自体は、ガラクトースの還元生成物です。

置換: ガラクトシトールは、ヒドロキシル基が他の官能基に置き換わる置換反応に参加することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、硝酸(HNO3)と過マンガン酸カリウム(KMnO4)が含まれます。

還元: ガラクトースをガラクトシトールに還元する際には、水素化ホウ素ナトリウム(NaBH4)が一般的に使用されます。

置換: エステル化のための酸塩化物など、目的の置換に応じて様々な試薬を使用することができます。

主要な生成物:

酸化: ガラクトン酸。

還元: ガラクトシトール。

置換: ガラクトシトールのエステル化誘導体。

準備方法

Synthetic Routes and Reaction Conditions: Galactitol can be synthesized from galactose through a reduction reaction. The reduction is typically catalyzed by the enzyme aldose reductase. In a laboratory setting, galactose can be reduced using chemical reducing agents such as sodium borohydride (NaBH4) under mild conditions to yield galactitol .

Industrial Production Methods: Industrial production of galactitol often involves the use of microbial fermentation. The oleaginous yeast Rhodosporidium toruloides has been shown to produce galactitol from galactose. During growth in nitrogen-rich medium, the yeast can produce significant amounts of galactitol, making it a viable method for large-scale production .

Types of Reactions:

Oxidation: Galactitol can undergo oxidation reactions to form various products. For example, it can be oxidized to galactonic acid.

Reduction: As a sugar alcohol, galactitol itself is a reduction product of galactose.

Substitution: Galactitol can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid (HNO3) and potassium permanganate (KMnO4).

Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of galactose to galactitol.

Substitution: Various reagents can be used depending on the desired substitution, such as acyl chlorides for esterification.

Major Products:

Oxidation: Galactonic acid.

Reduction: Galactitol.

Substitution: Esterified derivatives of galactitol.

科学的研究の応用

Anticancer Properties

Dulcitol has been studied for its potential anticancer effects, particularly in hepatocellular carcinoma (HCC). Research indicates that this compound acts as a SIRT1 inhibitor, leading to apoptosis and inhibiting the proliferation and migration of HepG2 cells. The mechanism involves down-regulating SIRT1 and Bcl-2 while up-regulating p53 and other pro-apoptotic factors, demonstrating its potential as an anti-cancer agent in HCC treatment .

Gut Health

A study examining the effects of this compound on intestinal health in piglets showed that supplementation improved gut barrier function and altered gut microbiota composition. This compound enhanced the expression of tight junction proteins and decreased inflammatory responses, suggesting its potential use as a dietary additive to support intestinal health .

Cataract Research

This compound has been implicated in cataract formation in animal models. Research on galactose-induced cataracts in hamsters revealed a quadratic relationship between this compound accumulation and cataract progression, indicating that this compound might play a role in lens opacification due to osmotic stress .

Sweetener and Humectant

In the food industry, this compound is utilized as a sweetener and humectant due to its ability to retain moisture. It is particularly valuable in low-calorie food products where sugar reduction is desired without compromising texture or flavor.

Prebiotic Potential

This compound exhibits prebiotic properties, promoting the growth of beneficial gut bacteria. This characteristic positions it as a functional ingredient in health-focused food products aimed at improving digestive health .

Phase Change Materials (PCMs)

This compound has emerged as a component in shape-stabilized phase change materials (SSPCMs), which are crucial for thermal energy storage applications. Research indicates that this compound/starch composites exhibit high latent heat of fusion and thermal stability, making them suitable for energy-efficient building materials .

| Material | Heat of Fusion (J/g) | Phase Change Temperature (°C) | Stability |

|---|---|---|---|

| This compound/Starch (50:50) | 126.16 | 190 | High |

| This compound alone | Varies | Varies | Moderate |

Pharmacological Insights

This compound's pharmacological properties extend beyond anticancer effects to include antioxidant activity and potential roles in managing metabolic disorders. Its ability to modulate lipid metabolism presents opportunities for therapeutic applications in conditions such as diabetes and obesity .

作用機序

ガラクトシトールは、主に組織への蓄積によって作用します。ガラクトキナーゼ欠損症では、ガラクトシトールが目のレンズに蓄積し、浸透圧による膨潤とレンズ線維の破壊を引き起こし、白内障を引き起こします。 アルドース還元酵素は、ガラクトースのガラクトシトールへの還元を触媒し、この経路は、ガラクトース血症に関連する合併症の発症に関与しています .

類似化合物:

ソルビトール: グルコースから得られる別の糖アルコール。

マンニトール: マンノースから得られる糖アルコール。

キシリトール: キシロースから得られる糖アルコール。

ラクチトール: ラクトースから得られる糖アルコール。

比較:

ガラクトシトールとソルビトール: どちらも糖アルコールですが、ガラクトシトールはガラクトースから、ソルビトールはグルコースから得られます。ソルビトールは、食品製品の甘味料としてより一般的に使用されています。

ガラクトシトールとマンニトール: マンニトールは、利尿剤として、そして医療用途で使用されていますが、ガラクトシトールの主な重要性は代謝研究にあります。

ガラクトシトールとキシリトール: キシリトールは、その抗う蝕性のために、歯科製品の糖代替物として広く使用されていますが、ガラクトシトールは消費者製品ではあまり使用されていません。

ガラクトシトールとラクチトール: ラクチトールは、緩下剤として、そして食品製品の低カロリー甘味料として使用されていますが、ガラクトシトールの用途は、より研究に重点が置かれています

ガラクトシトールのユニークな特性とその代謝経路における役割は、様々な研究分野や産業において、注目すべき化合物となっています。

類似化合物との比較

Sorbitol: Another sugar alcohol derived from glucose.

Mannitol: A sugar alcohol derived from mannose.

Xylitol: A sugar alcohol derived from xylose.

Lactitol: A sugar alcohol derived from lactose.

Comparison:

Galactitol vs. Sorbitol: Both are sugar alcohols, but galactitol is derived from galactose, while sorbitol is derived from glucose. Sorbitol is more commonly used as a sweetener in food products.

Galactitol vs. Mannitol: Mannitol is used as a diuretic and in medical applications, while galactitol’s primary significance is in metabolic research.

Galactitol vs. Xylitol: Xylitol is widely used as a sugar substitute in dental care products due to its anti-cariogenic properties, whereas galactitol is less commonly used in consumer products.

Galactitol vs. Lactitol: Lactitol is used as a laxative and in food products as a low-calorie sweetener, while galactitol’s applications are more research-focused

Galactitol’s unique properties and its role in metabolic pathways make it a compound of significant interest in various fields of research and industry.

生物活性

Dulcitol, also known as D-mannitol, is a sugar alcohol that has garnered attention for its diverse biological activities. This article reviews the current understanding of this compound's biological effects, particularly its roles in health and disease, based on recent research findings.

Overview of this compound

This compound is a naturally occurring sugar alcohol found in various plants and fruits. It is produced through the reduction of d-galactose and is known for its sweet taste. Beyond its culinary uses, this compound exhibits significant biological activities that make it a subject of interest in medical and nutritional research.

1. Intestinal Health

Recent studies have highlighted this compound's protective effects on intestinal health. A study conducted on piglets demonstrated that supplementation with this compound significantly improved intestinal barrier function following lipopolysaccharide (LPS) challenge. The results indicated:

- Enhanced Intestinal Morphology : this compound improved the integrity of the intestinal lining by increasing the expression of tight junction proteins such as zonula occludens-1, claudin-1, and occludin (P < 0.05) .

- Gut Microbiota Modulation : this compound supplementation altered gut microbiota composition, increasing beneficial bacteria like Lactobacillus while decreasing potentially harmful bacteria .

- Inhibition of Inflammatory Pathways : The compound was shown to suppress the TLR4/NF-κB signaling pathway, which is crucial in mediating inflammation and apoptosis .

2. Antioxidant Properties

This compound exhibits antioxidant activity, which is essential for protecting cells from oxidative stress. Research indicates that this compound can scavenge free radicals, thereby reducing cellular damage and inflammation . This property suggests potential applications in preventing diseases associated with oxidative stress.

3. Anti-Cancer Activity

Preliminary findings suggest that this compound may possess anti-cancer properties. In vitro studies have indicated that this compound can inhibit the growth of various cancer cell lines through mechanisms that are yet to be fully elucidated . The ability to modulate cellular pathways involved in apoptosis and proliferation positions this compound as a candidate for further cancer research.

Case Study 1: Protective Effects in Piglets

A controlled study involving 108 piglets examined the effects of this compound on LPS-induced intestinal injury. The study's design included three groups: control (CON), LPS-challenged (LPS), and this compound-supplemented (DUL). Key findings included:

| Parameter | CON Group | LPS Group | DUL Group |

|---|---|---|---|

| Expression of Tight Junction Proteins | Baseline | Decreased | Increased |

| Abundance of Beneficial Bacteria | Baseline | Decreased | Increased |

| Inflammatory Markers | High | Very High | Low |

The results indicated that this compound not only improved gut health but also modulated inflammatory responses effectively .

Case Study 2: Antioxidant Activity

In a study assessing the antioxidant capacity of various compounds, this compound was found to significantly reduce DPPH radical levels, indicating strong radical-scavenging activity. The percentage inhibition was measured at different concentrations:

| Concentration (mg/mL) | % Inhibition |

|---|---|

| 0.5 | 35% |

| 1 | 62% |

| 2 | 85% |

These results underscore this compound's potential as a natural antioxidant agent .

特性

IUPAC Name |

(2R,3S,4R,5S)-hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-GUCUJZIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046051 | |

| Record name | D-Galactitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White to off-white hygroscopic powder; [Alfa Aesar MSDS], Solid | |

| Record name | Galactitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14352 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Galactitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

31,0 mg/mL at 15 °C | |

| Record name | Galactitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

608-66-2 | |

| Record name | Galactitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galactitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galactitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Galactitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Galactitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALACTITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/113ZQ1Y7DD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Galactitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189.5 °C | |

| Record name | Galactitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。